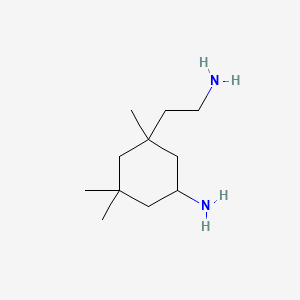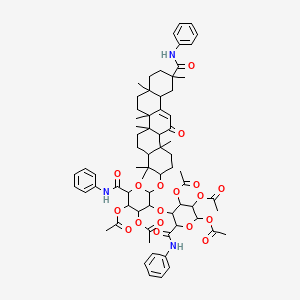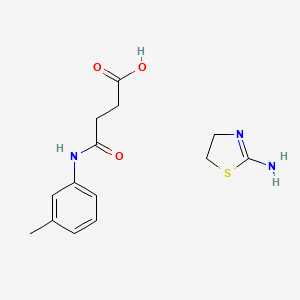
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and an anilino-substituted butanoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Anilino Group: This step might involve the reaction of an aniline derivative with a suitable electrophile.
Formation of the Butanoic Acid Moiety: This could involve the reaction of a suitable carboxylic acid derivative with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the anilino group.
Reduction: Reduction reactions could potentially modify the functional groups, such as reducing the carbonyl group in the butanoic acid moiety.
Substitution: Substitution reactions might occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogens, nucleophiles, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Anilino-Substituted Compounds: Compounds with similar anilino groups.
Butanoic Acid Derivatives: Compounds with similar butanoic acid moieties.
Uniqueness
The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
171088-72-5 |
|---|---|
Fórmula molecular |
C14H19N3O3S |
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15;4-3-5-1-2-6-3/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
Clave InChI |
YBJXACNJSCEUHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


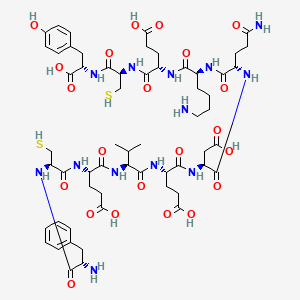
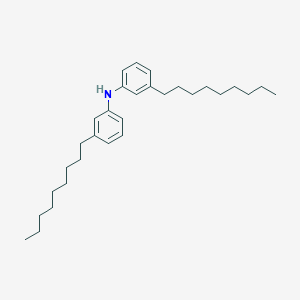
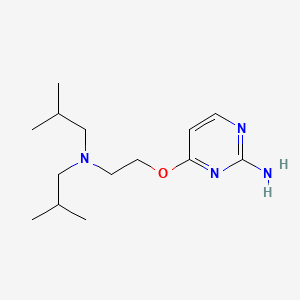
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

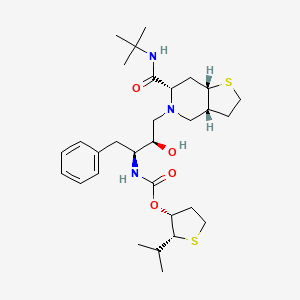
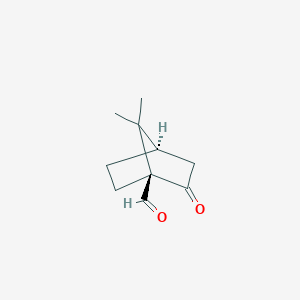

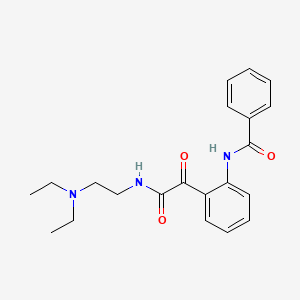

![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)
